![molecular formula C10H13BrN2 B012445 2-(4-Bromophenyl)piperazine CAS No. 105242-07-7](/img/structure/B12445.png)
2-(4-Bromophenyl)piperazine
Overview
Description
Scientific Research Applications
Antihistamines
2-(4-Bromophenyl)piperazine is found in biologically active compounds used as antihistamines . Antihistamines are drugs that treat allergic rhinitis and other allergies.
Antiparasitic
This compound is also used in antiparasitic drugs . These are a class of medications that are indicated for the treatment of parasitic diseases.
Antifungal
2-(4-Bromophenyl)piperazine is used in the formulation of antifungal drugs . These are medication used to treat fungal infections.
Antibacterial
This compound is found in antibacterial drugs . These are types of antibiotics used in treatment and prevention of bacterial infections.
Antiviral
2-(4-Bromophenyl)piperazine is used in antiviral drugs . These are a class of medication used specifically for treating viral infections.
Antipsychotic
This compound is also used in antipsychotic drugs . These are a class of medication primarily used to manage psychosis, including schizophrenia, hallucinations, delusions, bipolar disorder, and others.
Antidepressant
2-(4-Bromophenyl)piperazine is used in antidepressant drugs . These are medications used to treat major depressive disorder, some anxiety disorders, some chronic pain conditions, and to help manage some addictions.
Anti-inflammatory
This compound is found in anti-inflammatory drugs . These are drugs that reduce inflammation and can be used in a wide range of conditions, including rheumatoid arthritis and other forms of arthritis, gout, and other autoimmune diseases.
Safety and Hazards
Mechanism of Action
Target of Action
2-(4-Bromophenyl)piperazine is an organic compound that is often used as a pharmaceutical intermediate . It is widely used in the synthesis of various drugs, such as antipsychotic and antidepressant drugs . .
Mode of Action
It is known that piperazine, a common structural motif in this compound, is a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine, a common structural motif in this compound, is known to be involved in a variety of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Pharmacokinetics
It is known that piperazine, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that piperazine, a common structural motif in this compound, can have a variety of biological effects, depending on the specific drug in which it is incorporated .
Action Environment
It is known that the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule, can be influenced by environmental factors .
properties
IUPAC Name |
2-(4-bromophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWFFOCOSVMOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618684 | |
Record name | 2-(4-Bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105242-07-7 | |
Record name | 2-(4-Bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.